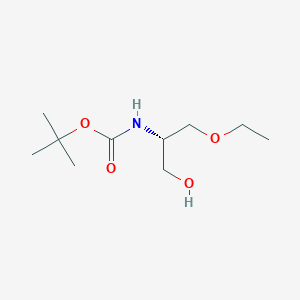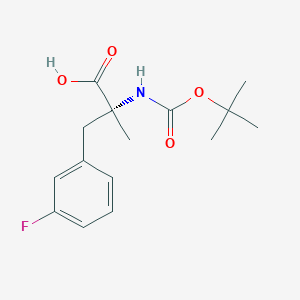
2-Chloro-6-hydroxypyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-hydroxypyridine-3-boronic acid (2C6HPAB) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound containing a pyridine ring and a boronic acid group. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
科学的研究の応用
2-Chloro-6-hydroxypyridine-3-boronic acid has been used in a variety of scientific research applications, including the synthesis of various compounds, the study of biochemical and physiological processes, and the development of drug delivery systems. It has been used in the synthesis of various compounds, including peptides, peptidomimetics, and other biologically active molecules. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-protein interactions, and signal transduction pathways. Additionally, 2-Chloro-6-hydroxypyridine-3-boronic acid has been used in the development of drug delivery systems, such as liposomes, nanoparticles, and other nanocarriers.
作用機序
2-Chloro-6-hydroxypyridine-3-boronic acid acts as a boronic acid-based catalyst, which enables the formation of various compounds by reacting with nucleophiles. It is able to bind to the nucleophile, which activates it and facilitates the formation of the desired product. Additionally, 2-Chloro-6-hydroxypyridine-3-boronic acid can act as a Lewis acid, which can also facilitate the formation of compounds.
Biochemical and Physiological Effects
2-Chloro-6-hydroxypyridine-3-boronic acid has been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-protein interactions, and signal transduction pathways. It has been shown to be able to modulate the activity of various enzymes, proteins, and receptors, which can lead to changes in the biochemical and physiological processes of the cell. Additionally, 2-Chloro-6-hydroxypyridine-3-boronic acid has been used in the development of drug delivery systems, such as liposomes, nanoparticles, and other nanocarriers. These drug delivery systems can be used to deliver drugs to specific areas of the body, which can lead to changes in the biochemical and physiological processes of the cell.
実験室実験の利点と制限
The use of 2-Chloro-6-hydroxypyridine-3-boronic acid in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it can be used to synthesize a variety of compounds, and it can be used to modulate the activity of various enzymes, proteins, and receptors. However, there are also some limitations to its use in lab experiments. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, it is toxic and should be handled with caution.
将来の方向性
There are several potential future directions for 2-Chloro-6-hydroxypyridine-3-boronic acid research. It has been used in the development of drug delivery systems, and further research could be done to explore its potential for targeted drug delivery. Additionally, further research could be done to explore its potential for the synthesis of various compounds, as well as its potential for the modulation of various biochemical and physiological processes. Additionally, research could be done to explore the potential of 2-Chloro-6-hydroxypyridine-3-boronic acid as a Lewis acid. Finally, further research could be done to explore the potential of 2-Chloro-6-hydroxypyridine-3-boronic acid as a catalyst in various reactions.
合成法
2-Chloro-6-hydroxypyridine-3-boronic acid is synthesized via a multi-step process, beginning with the reaction of 2-chloropyridine-3-boronic acid with hydroxylamine hydrochloride. This reaction forms a pyridinium salt, which is then treated with sodium hydroxide to produce 2-Chloro-6-hydroxypyridine-3-boronic acid. The compound can also be synthesized using a variety of other methods, including the reaction of 2-chloropyridine-3-boronic acid with hydroxylamine hydrochloride followed by treatment with a base such as sodium hydroxide.
特性
IUPAC Name |
(2-chloro-6-oxo-1H-pyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2,10-11H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYFRIFYUPFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NC(=O)C=C1)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-hydroxypyridine-3-boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)











